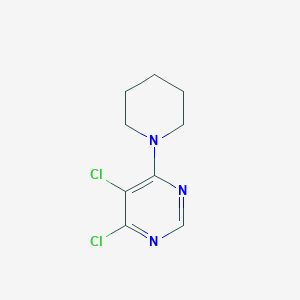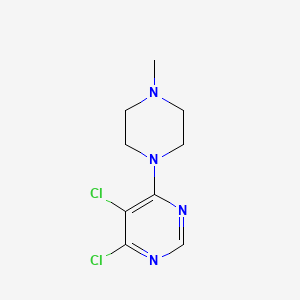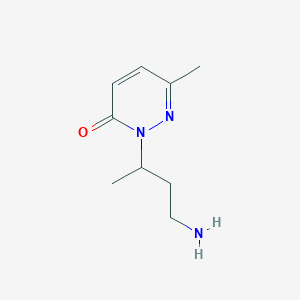
2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one, also known as 4-aminobutyl-6-methyl-2,3-dihydropyridazin-3-one, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry, particularly in the area of drug discovery. It is an important building block in the synthesis of various drugs and is used in the production of various pharmaceuticals. This compound is also known to have anti-inflammatory, anti-tumor, and anti-oxidant activities.
Applications De Recherche Scientifique
Anticonvulsant and Muscle Relaxant Activities
Research has demonstrated the anticonvulsant and muscle relaxant potential of derivatives related to the compound . For instance, new derivatives have been synthesized and shown promising anticonvulsant activity by protection against tonic hind limb extension in maximal electroshock models, and significant muscle relaxant activity in comparison with standard drugs like diazepam (Sharma et al., 2013).
Synthesis of β-Amino Acids
The compound has been utilized in the synthesis of β-amino acids, indicating its utility in creating building blocks for further chemical synthesis. An improved procedure involving the compound as a precursor showcases its importance in producing enantiomerically pure amino acids, which are crucial in pharmaceutical development (Juaristi et al., 1992).
Antimycobacterial Activities
Derivatives of this compound have been synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis. Some derivatives showed significant activity, highlighting the potential for developing new antimycobacterial agents (Tan et al., 2012).
Synthetic Methodologies
Studies have also focused on developing alternative synthetic routes for compounds structurally related to 2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one. These methodologies not only contribute to the chemical synthesis arsenal but also offer pathways to generate various derivatives with potential biological activities (Isobaev et al., 2021).
Anxiolytics and Antihypertensive Activities
Further research has explored the anxiolytic and antihypertensive properties of related compounds, highlighting the diverse therapeutic potential of derivatives. Such studies underline the compound's significance in drug discovery and the possibility of finding new treatments for anxiety and hypertension (Tanaka et al., 1997).
Propriétés
IUPAC Name |
2-(4-aminobutan-2-yl)-6-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-7-3-4-9(13)12(11-7)8(2)5-6-10/h3-4,8H,5-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUIREORZAHJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminobutan-2-yl)-6-methyl-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



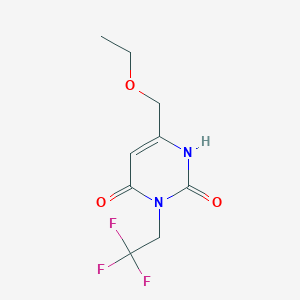

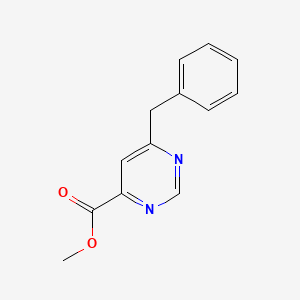
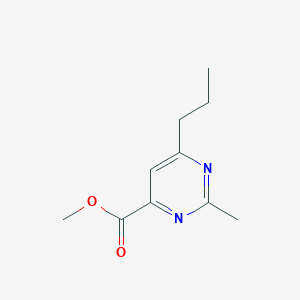
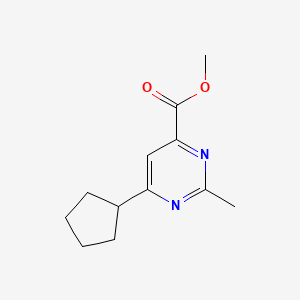

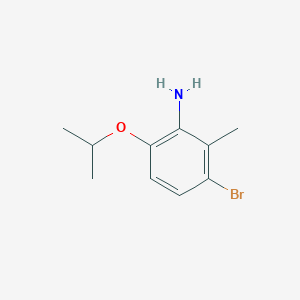
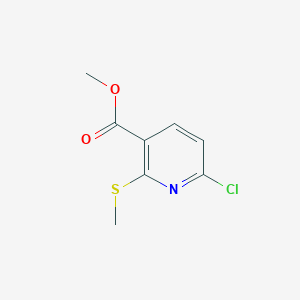
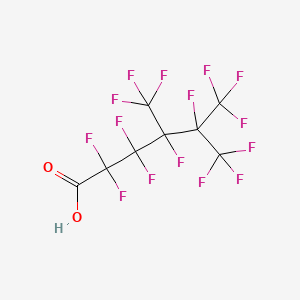
![5-({[(1-Methyl-1H-pyrazol-5-yl)carbonyl]amino}methyl)-2-thiophenecarboxylic acid](/img/structure/B1484401.png)
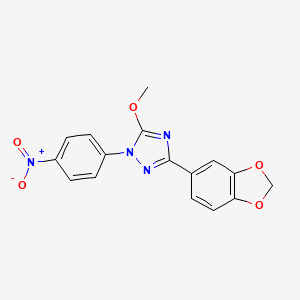
![1-[(1-Hydroxycyclobutyl)methyl]pyrrolidin-3-ol](/img/structure/B1484404.png)
